molecular formula C7H2ClF2NO4 B6357007 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole CAS No. 1027513-83-2

5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole

Cat. No.: B6357007
CAS No.: 1027513-83-2
M. Wt: 237.54 g/mol
InChI Key: QEWABJKDRJAJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole is widely used in scientific research, including:

Future Directions

The future directions or potential applications of 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole were not found in the search results. Its current use in proteomics research suggests it may have potential in biochemical and medical research .

Preparation Methods

The synthesis of 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, followed by halogenation and fluorination under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole include other substituted benzodioxoles, such as:

  • 5-Chloro-2,2-difluoro-6-methylbenzo[1,3]dioxole
  • 5-Chloro-2,2-difluoro-6-aminobenzo[1,3]dioxole

These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

5-chloro-2,2-difluoro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWABJKDRJAJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.